In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 3-(3-amino-1H-pyrazol-5-yl)phenol
In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 3-(3-amino-1H-pyrazol-5-yl)phenol
Executive Summary
The compound 3-(3-amino-1H-pyrazol-5-yl)phenol is a highly privileged, low-molecular-weight scaffold extensively utilized in modern medicinal chemistry. Characterized by a phenolic ring covalently linked to a 3-amino-1H-pyrazole moiety, this molecule serves as a fundamental building block for designing ATP-competitive kinase inhibitors. The 3-aminopyrazole core is renowned for its ability to form robust hydrogen bond networks within the hinge region of various kinases, making it a critical pharmacophore in oncology and neurodegenerative disease research [1]. This whitepaper provides a comprehensive technical breakdown of its exact mass, structural tautomerism, mechanistic utility, and a self-validating synthetic methodology.
Physicochemical Profiling & Exact Mass Determination
Accurate mass determination is critical in drug development to differentiate the target scaffold from isobaric impurities. The exact mass (monoisotopic mass) is calculated using the most abundant isotopes of its constituent elements: Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16.
Calculation Breakdown:
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C (9 atoms): 9 × 12.000000 = 108.000000 Da
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H (9 atoms): 9 × 1.007825 = 9.070425 Da
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N (3 atoms): 3 × 14.003074 = 42.009222 Da
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O (1 atom): 1 × 15.994915 = 15.994915 Da
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Exact Mass: 175.074562 Da
Table 1: Quantitative Physicochemical Properties
| Property | Value | Analytical Significance |
| Molecular Formula | C₉H₉N₃O | Defines elemental composition. |
| Exact Mass | 175.07456 Da | Target for HRMS validation. |
| Molecular Weight | 175.191 g/mol | Used for stoichiometric calculations. |
| [M+H]⁺ Ion (m/z) | 176.08239 | Target peak in positive ESI-MS. |
| H-Bond Donors | 4 (OH, NH₂, Pyrazole NH) | Critical for kinase hinge binding. |
| H-Bond Acceptors | 3 (O, Pyrazole N, N) | Facilitates target interaction. |
To confirm the synthesis of 3-(3-amino-1H-pyrazol-5-yl)phenol, High-Resolution Mass Spectrometry (HRMS) is employed. The protocol is designed to be self-validating by utilizing an internal mass calibrant to ensure sub-ppm mass accuracy.
Methodology:
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v). Causality: Formic acid acts as a proton source, enhancing ionization efficiency for the [M+H]⁺ species.
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Ionization: Inject 5 µL into an Electrospray Ionization (ESI) source operating in positive ion mode.
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Acquisition: Utilize an Orbitrap or Time-of-Flight (TOF) analyzer. Set the mass range to m/z 100–300.
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Validation Check: The system is self-validating if the observed m/z matches the theoretical [M+H]⁺ (m/z 176.08239) within a mass error of ≤ 3 ppm.
High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.
Structural Elucidation & Tautomeric Dynamics
The nomenclature of 3-(3-amino-1H-pyrazol-5-yl)phenol can sometimes appear in literature as 3-(5-amino-1H-pyrazol-3-yl)phenol. This is not an error but a reflection of annular tautomerism inherent to the 1H-pyrazole ring. The proton rapidly exchanges between the N1 and N2 positions of the pyrazole core in solution. This dynamic equilibrium is heavily influenced by the solvent's dielectric constant and the hydrogen-bonding environment of the target protein's binding pocket, allowing the molecule to adaptively optimize its binding geometry [2].
Pharmacological Relevance: The Kinase Hinge-Binding Scaffold
The 3-amino-5-arylpyrazole core is a "privileged scaffold" in the design of Type I and Type II kinase inhibitors. The pyrazole nitrogen atoms and the exocyclic amino group form a bidentate or tridentate hydrogen-bonding network with the backbone amides of the kinase hinge region (typically interacting with the ATP-binding pocket) [1][2]. The meta-substituted phenol ring extends into the adjacent hydrophobic pocket, providing both steric complementarity and additional hydrogen-bonding capabilities via the hydroxyl group.
Pharmacophore mapping of the aminopyrazole scaffold in the kinase ATP-binding pocket.
Synthetic Methodology
The synthesis of 3-(3-amino-1H-pyrazol-5-yl)phenol is achieved via a robust, two-step sequence involving a Claisen-type condensation followed by a cyclocondensation. This protocol incorporates orthogonal analytical checkpoints to ensure a self-validating workflow.
Step 1: Synthesis of 3-(3-hydroxyphenyl)-3-oxopropanenitrile
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Procedure: To a flame-dried flask under nitrogen, add anhydrous Tetrahydrofuran (THF) and Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 equivalents). Cool to 0 °C. Slowly add a solution of Acetonitrile (1.5 equivalents) and Ethyl 3-hydroxybenzoate (1.0 equivalent) in THF.
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Causality: Three equivalents of NaH are strictly required because the phenolic -OH is highly acidic and will consume the first equivalent. The second equivalent deprotonates the acetonitrile to form the nucleophilic carbanion, and the third ensures the reaction goes to completion by neutralizing the resulting β-keto enol.
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Self-Validation (Checkpoint 1): Isolate the intermediate and perform FT-IR spectroscopy. The reaction is successful only if a sharp, distinct C≡N stretching band is observed at ~2250 cm⁻¹.
Step 2: Cyclocondensation to 3-(3-amino-1H-pyrazol-5-yl)phenol
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Procedure: Dissolve the intermediate β-keto nitrile in absolute Ethanol. Add Hydrazine hydrate (NH₂NH₂·H₂O, 2.0 equivalents). Heat the mixture to reflux (78 °C) for 4–6 hours.
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Causality: Ethanol is selected as the solvent because its boiling point provides optimal thermal energy to drive the formation of the hydrazone intermediate and subsequent intramolecular cyclization, without causing thermal degradation of the sensitive phenolic moiety. Hydrazine acts as a bis-nucleophile, first attacking the ketone, then cyclizing onto the nitrile.
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Self-Validation (Checkpoint 2): Monitor the reaction via FT-IR. The system validates the completion of cyclization when the C≡N stretch (~2250 cm⁻¹) completely disappears, replaced by broad N-H and O-H stretching bands in the 3100–3400 cm⁻¹ region. Final confirmation is achieved via the HRMS protocol outlined in Section 2.1.
References
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Amrhein, J. A., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences, vol. 23, no. 23, 2022, p. 14834. URL:[Link]
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Hanke, T., et al. "Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2." Journal of Medicinal Chemistry, vol. 66, no. 12, 2023. URL:[Link]
